![molecular formula C16H12F2N4O2S B2490305 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide CAS No. 1203116-06-6](/img/structure/B2490305.png)
2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
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Overview
Description
The compound belongs to a class of chemicals that have been extensively studied for their potential biological activities and chemical properties. Research on similar compounds has revealed their significance in various fields of chemistry and medicine, highlighting the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
Synthesis of related thiazole and pyrimidine derivatives involves multiple steps, including reactions with aromatic aldehydes, acetic anhydride, and nitrous acid for the formation of different substituted products. These processes are crucial for obtaining the desired compound with high specificity and yield (El-Dean, 1992).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like FT-IR, NMR, and X-ray diffraction to characterize synthesized compounds. For instance, the structure of related compounds was elucidated using these methods, providing detailed insights into their molecular configurations and confirming the successful synthesis of the target molecules (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of thiazole derivatives can vary widely, including their involvement in forming complex structures and exhibiting specific reactivity patterns. For example, the reactivity of thiazolopyrimidines with various reagents leads to a diverse range of compounds with unique properties, showcasing the chemical versatility of thiazole derivatives (El-Dean, 1992).
Scientific Research Applications
Thiazolopyrimidines Synthesis
Thiazolopyrimidines, a category of compounds related to the target molecule, can be synthesized through reactions involving amino-thiazolocarboxamides with aromatic aldehydes or acetic anhydride. Such reactions yield various thiazolopyrimidines, which can further react to form triazines, dithiones, or substituted aminothiazolopyrimidines (El-Dean, 1992).
GyrB ATPase Inhibition
A series of thiazole-carboxylates, structurally similar to the query compound, were designed and synthesized to inhibit Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. One such compound showed significant in vitro activity, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Biological Activities
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives, which share a common heterocyclic framework with the query compound, have been evaluated for their anticancer and anti-5-lipoxygenase activities. Certain derivatives exhibited cytotoxic effects on cancer cell lines and significant 5-lipoxygenase inhibition, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activities
Thiazole and oxazole moieties, which are part of the query compound's structure, have been incorporated into amino acids and peptides, showing moderate antibacterial activity against various pathogens. Such compounds could be valuable in developing new antimicrobial agents (Stanchev et al., 1999).
Safety and Hazards
The compound is intended for research use only and is not intended for human or veterinary use. Other safety and hazard information is not available in the retrieved data.
Future Directions
Thiazoles, including “2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide”, have a wide range of biological activities and are a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the design and structure-activity relationship of bioactive molecules .
properties
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2S/c17-15(18)24-12-5-3-10(4-6-12)21-16-22-13(9-25-16)14(23)20-11-2-1-7-19-8-11/h1-9,15H,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZVORAUINJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide |
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